2-O-(beta-D-glucosyl)glycerol

Description

2-O-(beta-D-glucosyl)glycerol is a natural product found in Arabidopsis thaliana with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-SYHAXYEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(CO)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201219430 |

Source

|

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10588-30-4 |

Source

|

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10588-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201219430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 2-O-(α-D-glucosyl)glycerol in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanobacteria, a diverse phylum of photosynthetic bacteria, have evolved sophisticated mechanisms to adapt to a wide range of environmental stresses, including high salinity. A key strategy in their osmoadaptation is the accumulation of compatible solutes, small organic molecules that help maintain cellular turgor and protect macromolecules without interfering with cellular metabolism. One of the most common compatible solutes synthesized by moderately halotolerant cyanobacteria is 2-O-α-D-glucosylglycerol (GG). This technical guide provides a comprehensive overview of the biosynthesis of this important osmolyte, detailing the enzymatic pathway, its regulation, and the experimental protocols used to study it.

A Note on Anomeric Configuration: While the topic specifies 2-O-(beta-D-glucosyl)glycerol, the vast majority of detailed biochemical studies on the biosynthetic pathway in cyanobacteria identify the product as the alpha anomer, 2-O-α-D-glucosylglycerol. Some databases and older literature may refer to the beta anomer. This guide will focus on the well-characterized pathway leading to the alpha anomer and will acknowledge this discrepancy. The precise anomeric configuration can be definitively determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy[1][2][3][4][5].

The Biosynthetic Pathway of 2-O-α-D-glucosylglycerol

The synthesis of GG in cyanobacteria is a two-step enzymatic process that utilizes precursors from central carbon metabolism. The pathway is primarily active under salt stress and is tightly regulated.

The two key enzymes involved are:

-

Glucosylglycerol-phosphate synthase (GgpS)

-

Glucosylglycerol-phosphate phosphatase (GgpP or StpA)

The substrates for this pathway are ADP-glucose and sn-glycerol-3-phosphate .

Step 1: Synthesis of Glucosylglycerol-3-phosphate

The first committed step in GG biosynthesis is the transfer of a glucose moiety from ADP-glucose to sn-glycerol-3-phosphate. This reaction is catalyzed by glucosylglycerol-phosphate synthase (GgpS) to produce 2-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate and ADP[6].

Step 2: Dephosphorylation to Glucosylglycerol

The intermediate, 2-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate, is then dephosphorylated by the enzyme glucosylglycerol-phosphate phosphatase (GgpP), also known as StpA (salt-tolerant protein A), to yield the final product, 2-O-α-D-glucosylglycerol, and inorganic phosphate[7].

Pathway Diagram

Caption: Biosynthesis pathway of 2-O-α-D-glucosylglycerol in cyanobacteria.

Regulation of Glucosylglycerol Biosynthesis

The biosynthesis of GG is intricately regulated in response to changes in external salinity. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation: The expression of the genes encoding GgpS (ggpS) and GgpP (ggpP/stpA) is induced by salt stress. In marine cyanobacteria like Synechococcus sp. PCC 7002, transcriptional control is the primary mode of regulation. Upon a salt shock, the levels of ggpS mRNA and GgpS protein can increase by up to 100-fold[8].

Post-Translational Regulation: In freshwater cyanobacteria such as Synechocystis sp. PCC 6803, post-translational regulation plays a more dominant role. While the enzymes are present at a basal level even in low-salt conditions, their activity is significantly enhanced by increased intracellular ion concentrations. This allows for a rapid response to sudden increases in salinity[8]. The activity of GgpS and GgpP in cell-free extracts can be stimulated by the addition of salts like NaCl[9].

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the GG biosynthesis pathway from the model cyanobacterium Synechocystis sp. PCC 6803.

Table 1: Properties of Glucosylglycerol-phosphate synthase (GgpS) from Synechocystis sp. PCC 6803

| Parameter | Value | Conditions | Reference |

| Gene | sll1566 (ggpS) | - | [10][11] |

| Protein Size | ~56 kDa | Deduced from ORF | [8] |

| Substrates | ADP-glucose, sn-glycerol-3-phosphate | - | [9] |

| Salt Dependence | Activity is stimulated by NaCl in crude extracts, but not in the purified recombinant protein. | In vitro enzyme assay | [9] |

| Specific Activity | Varies with salt concentration and purification level. | In vitro enzyme assay | [9] |

Table 2: Properties of Glucosylglycerol-phosphate phosphatase (GgpP/StpA) from Synechocystis sp. PCC 6803

| Parameter | Value | Conditions | Reference |

| Gene | slr0746 (ggpP/stpA) | - | [7] |

| Protein Size | ~30 kDa | Deduced from ORF | |

| Substrate | 2-(α-D-glucopyranosyl)-sn-glycerol 3-phosphate | - | [7] |

| Salt Dependence | Activity is stimulated by NaCl in crude extracts. | In vitro enzyme assay | [9] |

| Specific Activity | Varies with salt concentration and purification level. | In vitro enzyme assay |

Experimental Protocols

Heterologous Expression and Purification of GgpS from Synechocystis sp. PCC 6803

This protocol describes the overexpression of the ggpS gene in E. coli and the subsequent purification of the recombinant GgpS protein[9].

a. Gene Amplification and Cloning:

- The ggpS open reading frame is amplified from Synechocystis sp. PCC 6803 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., BglII and KpnI)[9].

- The PCR product is then cloned into an expression vector, such as pBAD/HisB, which allows for the expression of a His-tagged fusion protein[9].

b. Protein Expression:

- The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., LMG194)[9].

- The cells are grown in LB medium at 37°C to an OD600 of 0.5.

- Protein expression is induced by the addition of arabinose (e.g., 0.0002%) and the culture is incubated for an additional 4 hours[9].

c. Protein Purification:

- The E. coli cells are harvested by centrifugation and resuspended in a homogenization buffer (e.g., 20 mM Na-phosphate buffer, 500 mM NaCl, pH 7.8)[9].

- The cells are lysed by sonication.

- The cell lysate is clarified by centrifugation, and the supernatant containing the soluble proteins is applied to a nickel-chelate affinity column[9].

- The column is washed, and the His-tagged GgpS protein is eluted with an imidazole gradient.

Enzyme Assay for Glucosylglycerol-phosphate synthase (GgpS)

This assay measures the activity of GgpS by quantifying the formation of radiolabeled glucosylglycerol-3-phosphate[12].

a. Reaction Mixture:

- Tris-HCl buffer (pH 7.5)

- MgCl2

- Dithiothreitol (DTT)

- ADP-glucose

- [14C]sn-glycerol-3-phosphate (specific activity adjusted as needed)

- Enzyme preparation (cell extract or purified protein)

- NaCl (at various concentrations to test for salt dependence)

b. Procedure:

- The reaction is initiated by the addition of the enzyme.

- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

- The reaction is stopped by heating or the addition of ethanol.

c. Product Analysis:

- The reaction products are separated by thin-layer chromatography (TLC) on silica gel plates using a suitable solvent system (e.g., ethanol:water, 7:3, v/v)[9].

- The radioactive spots corresponding to glucosylglycerol-3-phosphate are visualized and quantified using a phosphorimager or by scraping the spots and scintillation counting[12].

Enzyme Assay for Glucosylglycerol-phosphate phosphatase (GgpP)

The activity of GgpP is determined by measuring the release of inorganic phosphate from glucosylglycerol-3-phosphate.

a. Substrate Preparation:

- Radiolabeled or non-radiolabeled glucosylglycerol-3-phosphate can be used. If radiolabeled, it can be synthesized in a GgpS reaction as described above.

b. Reaction Mixture:

- Tris-HCl buffer (pH 7.5)

- MgCl2

- Glucosylglycerol-3-phosphate

- Enzyme preparation

c. Procedure:

- The reaction is initiated by adding the enzyme.

- Incubate at a specific temperature (e.g., 37°C).

- The reaction is stopped at different time points.

d. Phosphate Quantification:

- The amount of released inorganic phosphate is determined colorimetrically using a malachite green-based assay or a phosphomolybdate method.

Quantification of Glucosylglycerol in Cyanobacterial Cells

This protocol describes the extraction and quantification of GG from cyanobacterial cultures using High-Performance Liquid Chromatography (HPLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

a. Sample Preparation:

- Cyanobacterial cells are harvested by centrifugation.

- The cell pellet is washed to remove extracellular salts.

- The intracellular compatible solutes are extracted with a solvent, typically 80% (v/v) ethanol, at an elevated temperature (e.g., 65-80°C).

- The extract is clarified by centrifugation to remove cell debris.

- The supernatant is dried and redissolved in water for analysis.

b. Chromatographic Analysis:

- HPLC: The extracted solutes are separated on an appropriate column (e.g., an amino- or carbohydrate-specific column) with a suitable mobile phase (e.g., acetonitrile/water gradient). Detection is typically performed using a refractive index (RI) detector.

- HPAEC-PAD: This method offers high sensitivity and does not require derivatization. Separation is achieved on a high-pH anion-exchange column (e.g., CarboPac PA10) with an alkaline mobile phase (e.g., NaOH). Detection is by pulsed amperometry.

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying GG biosynthesis.

Conclusion

The biosynthesis of 2-O-α-D-glucosylglycerol is a critical component of the salt stress response in many cyanobacteria. The two-step pathway, catalyzed by GgpS and GgpP, is elegantly regulated to allow for rapid accumulation of this compatible solute upon osmotic shock. A thorough understanding of this pathway, facilitated by the experimental protocols detailed in this guide, is not only crucial for fundamental research into microbial stress adaptation but also opens avenues for biotechnological applications. For instance, engineering cyanobacteria for enhanced GG production could lead to novel sources of this valuable compound for the cosmetic and pharmaceutical industries[13]. Further research into the kinetic properties of the biosynthetic enzymes and the precise mechanisms of their regulation will undoubtedly uncover new insights into the remarkable adaptability of these photosynthetic microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. pure.mpg.de [pure.mpg.de]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. A Genetic Toolbox for Modulating the Expression of Heterologous Genes in the Cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Preferential phosphatidylglycerol synthesis via phosphorus supply through rRNA degradation in the cyanobacterium, Synechocystis sp. PCC 6803, under phosphate-starved conditions [frontiersin.org]

- 8. Expression of the ggpS gene, involved in osmolyte synthesis in the marine cyanobacterium Synechococcus sp. Strain PCC 7002, revealed regulatory differences between this strain and the freshwater strain Synechocystis sp. Strain PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The ggpS Gene from Synechocystis sp. Strain PCC 6803 Encoding Glucosyl-Glycerol-Phosphate Synthase Is Involved in Osmolyte Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biochemistry and Genetics of the Glucosylglycerol Synthesis in Synechocystis sp. PCC 6803 | Semantic Scholar [semanticscholar.org]

- 11. The ggpS gene from Synechocystis sp. strain PCC 6803 encoding glucosyl-glycerol-phosphate synthase is involved in osmolyte synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Genetically Engineered Cyanobacteria Increases Production of Glucosylglycerol----Chinese Academy of Sciences [english.cas.cn]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-O-(β-D-glucosyl)glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-O-(β-D-glucosyl)glycerol is a naturally occurring glycoside composed of a β-D-glucose molecule linked to the second hydroxyl group of glycerol. As a member of the glucosylglycerol family, it plays a significant role in the adaptation of various organisms to environmental stress. This technical guide provides an in-depth overview of the core physicochemical properties of 2-O-(β-D-glucosyl)glycerol, offering valuable data for researchers and professionals in drug development and various scientific fields. While specific experimental data for the beta anomer is limited in publicly available literature, this guide compiles the known information and provides generalized experimental protocols for the determination of its key characteristics.

Physicochemical Properties

The physicochemical properties of 2-O-(β-D-glucosyl)glycerol are crucial for understanding its behavior in biological and chemical systems. The following tables summarize the available quantitative data. It is important to note that much of the specific experimental data is for the more commercially prevalent alpha anomer, 2-O-(α-D-glucopyranosyl)glycerol, which can serve as a close approximation for the beta anomer.

Table 1: General and Physical Properties of 2-O-(β-D-glucosyl)glycerol

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₈O₈ | [1] |

| Molecular Weight | 254.23 g/mol | [1] |

| Appearance | White to Off-White Solid (Predicted) | General property of glycosides |

| Melting Point | 121 °C (for α-anomer) | Predicted value for glucosylglycerol.[2] |

| Boiling Point | 606.1 ± 55.0 °C (Predicted for α-anomer) | Predicted value for glucosylglycerol.[2] |

| Density | 1.58 ± 0.1 g/cm³ (Predicted for α-anomer) | Predicted value for glucosylglycerol.[2] |

Table 2: Solubility and Partitioning Properties of 2-O-(β-D-glucosyl)glycerol

| Property | Value | Source/Comment |

| Solubility in Water | Soluble | General property of glycosides due to the hydrophilic sugar moiety.[3] |

| Solubility in Organic Solvents | Methanol (Slightly), Water (Slightly, Sonicated) (for α-anomer) | [2] Generally insoluble in non-polar organic solvents. |

| logP (Octanol-Water Partition Coefficient) | -3.46 (Predicted for α-anomer) | Indicates high hydrophilicity.[2] |

| pKa | 12.85 ± 0.70 (Predicted for α-anomer) | Predicted value for glucosylglycerol.[2] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry 2-O-(β-D-glucosyl)glycerol is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Boiling Point

Given the high predicted boiling point and potential for decomposition, the boiling point of 2-O-(β-D-glucosyl)glycerol would likely be determined under reduced pressure.

Methodology: Distillation under Reduced Pressure

-

Apparatus Setup: A micro-distillation apparatus suitable for small sample sizes is assembled. This includes a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to measure the pressure. A thermometer is placed so that the bulb is just below the side arm leading to the condenser.

-

Sample Introduction: A small, accurately weighed amount of the compound is placed in the distilling flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure. The flask is then gently heated.

-

Measurement: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure. This process can be repeated at several different pressures to establish a pressure-temperature nomograph.

Determination of Density

The density of a solid can be determined using a pycnometer.

Methodology: Gas Pycnometry

-

Principle: Gas pycnometry is a non-destructive method that uses an inert gas (e.g., helium) to determine the volume of a solid sample by measuring the pressure change of the gas in a calibrated chamber.

-

Procedure:

-

An accurately weighed sample of 2-O-(β-D-glucosyl)glycerol is placed in the sample chamber of the pycnometer.

-

The chamber is sealed and filled with the inert gas to a known pressure.

-

The gas is then allowed to expand into a second, calibrated reference chamber.

-

The resulting equilibrium pressure is measured.

-

The volume of the sample is calculated based on the pressure difference using the ideal gas law.

-

-

Calculation: The density is calculated by dividing the mass of the sample by its determined volume.

Determination of Solubility

The solubility of 2-O-(β-D-glucosyl)glycerol in various solvents can be determined using the shake-flask method.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a fine-pored filter.

-

Quantification: The concentration of 2-O-(β-D-glucosyl)glycerol in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector or Mass Spectrometry (MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in g/L or mol/L).

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of 2-O-(β-D-glucosyl)glycerol is dissolved in a suitable solvent, typically water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a weak acid like a sugar alcohol, computational methods are often used to determine the inflection point of the titration curve accurately.

Biological Role and Signaling Pathways

2-O-(β-D-glucosyl)glycerol, like its alpha anomer, primarily functions as a compatible solute or osmolyte.[4] Organisms synthesize and accumulate these small organic molecules in response to environmental stresses such as high salinity, drought, and extreme temperatures. Their primary role is to maintain cell turgor and volume without interfering with normal cellular processes.

The biosynthesis of glucosylglycerols typically involves the transfer of a glucose moiety from a donor molecule to glycerol. In many microorganisms, this is achieved through the action of enzymes like sucrose phosphorylase, which can utilize sucrose as the glucose donor.[4][5]

Caption: Biosynthesis of 2-O-(β-D-glucosyl)glycerol and its role as an osmolyte.

The metabolic fate of 2-O-(β-D-glucosyl)glycerol is primarily linked to the catabolism of its components. Upon hydrolysis of the glycosidic bond, glucose and glycerol can enter central metabolic pathways such as glycolysis and the pentose phosphate pathway.

Caption: Metabolic fate of 2-O-(β-D-glucosyl)glycerol via hydrolysis.

Conclusion

2-O-(β-D-glucosyl)glycerol is a molecule of significant interest due to its role in biological stress response and its potential applications in various industries. While a comprehensive experimental dataset for its physicochemical properties is still emerging, this guide provides a foundational understanding based on available data and established methodologies. The presented protocols offer a roadmap for researchers to further characterize this and other similar glycosides, paving the way for new discoveries and applications in drug development and beyond.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]

- 4. Biocatalytic Production of 2-α-d-Glucosyl-glycerol for Functional Ingredient Use: Integrated Process Design and Techno-Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Stereochemistry of 2-O-(β-D-glucosyl)glycerol and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 2-O-(β-D-glucosyl)glycerol and its related isomers. The document covers the synthesis, characterization, and biological significance of these compounds, with a focus on their stereoisomeric forms. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided.

Introduction to Glucosylglycerols

Glucosylglycerols are a class of glycosides composed of a glucose molecule linked to a glycerol backbone. They are found in a variety of organisms, including plants and bacteria, where they often function as compatible solutes, protecting cells from osmotic stress. The position of the glycosidic linkage and the stereochemistry of both the glucose and glycerol moieties give rise to a number of isomers, each with potentially distinct physical, chemical, and biological properties. This guide focuses on 2-O-(β-D-glucosyl)glycerol, a naturally occurring isomer, and its stereoisomers.

The core structure of 2-O-(β-D-glucosyl)glycerol consists of a β-D-glucose unit attached to the C2 hydroxyl group of glycerol. The primary stereochemical considerations for this molecule are the anomeric configuration of the glucose (α or β) and the chirality at the C2 position of the glycerol backbone, which can be either (R) or (S). This results in two enantiomers for 2-O-(β-D-glucosyl)glycerol: 2-O-(β-D-glucopyranosyl)-sn-glycerol (the (S) isomer) and 2-O-(β-D-glucopyranosyl)-(R)-glycerol.

Stereospecific Synthesis of 2-O-(β-D-glucosyl)glycerol Isomers

The controlled synthesis of specific stereoisomers of 2-O-(β-D-glucosyl)glycerol is crucial for studying their individual properties and biological activities. Both chemical and enzymatic methods have been employed, with enzymatic and chemoenzymatic approaches often offering superior stereoselectivity.

Chemoenzymatic Synthesis of 2-O-(β-D-glucopyranosyl)-sn-glycerol

A common strategy for the synthesis of the naturally occurring (S)-isomer, 2-O-(β-D-glucopyranosyl)-sn-glycerol, involves the use of a chiral starting material for the glycerol backbone.

Experimental Protocol: Synthesis of 2-O-(β-D-glucopyranosyl)-sn-glycerol

This protocol is a representative chemoenzymatic method.

Materials:

-

1,3-O-Benzylidene-sn-glycerol

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide

-

Mercuric cyanide

-

Mercuric bromide

-

Dichloromethane (anhydrous)

-

Methanol (anhydrous)

-

Sodium methoxide

-

Palladium on carbon (10%)

-

Hydrogen gas

-

Dowex 50W-X8 resin (H+ form)

Procedure:

-

Glycosylation: To a solution of 1,3-O-benzylidene-sn-glycerol in anhydrous dichloromethane, add mercuric cyanide and mercuric bromide. Cool the mixture to 0°C and add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in anhydrous dichloromethane dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up and Purification: Filter the reaction mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-1,3-O-benzylidene-sn-glycerol.

-

Deacetylation: Dissolve the product from the previous step in anhydrous methanol and add a catalytic amount of sodium methoxide. Stir the reaction at room temperature until deacetylation is complete (monitored by TLC). Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and concentrate the filtrate.

-

Debenzylidenation: Dissolve the deacetylated product in methanol and add 10% palladium on carbon. Subject the mixture to hydrogenation at atmospheric pressure until the starting material is consumed. Filter the catalyst and concentrate the filtrate to yield 2-O-(β-D-glucopyranosyl)-sn-glycerol.

Enzymatic Synthesis of Glucosylglycerols

Enzymatic methods provide a highly regioselective and stereoselective route to glucosylglycerols. Sucrose phosphorylase is a key enzyme used for the synthesis of 2-O-α-D-glucosylglycerol, and β-galactosidases have been used for the synthesis of galactosylglycerol, which can serve as a model for β-glucosylation.

Experimental Protocol: Enzymatic Synthesis of 2-O-α-D-glucosylglycerol using Sucrose Phosphorylase

This protocol describes a typical enzymatic synthesis of the α-anomer.

Materials:

-

Sucrose

-

Glycerol

-

Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

-

MES buffer (50 mM, pH 7.0)

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 0.8 M sucrose and 2.0 M glycerol in 50 mM MES buffer (pH 7.0).

-

Enzymatic Reaction: Add sucrose phosphorylase (e.g., 20 U/mL) to the reaction mixture. Incubate the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by analyzing the consumption of sucrose and the formation of 2-O-α-D-glucosylglycerol using HPLC.

-

Reaction Termination and Product Isolation: Once the reaction has reached equilibrium (or desired conversion), terminate the reaction by heat inactivation of the enzyme (e.g., 100°C for 10 minutes). The product can be purified from the reaction mixture using chromatographic techniques such as activated charcoal and Sephadex G-15 column chromatography.

Physicochemical Characterization and Data

The different stereoisomers of 2-O-(β-D-glucosyl)glycerol can be distinguished by their physicochemical properties, most notably their optical rotation and NMR spectra.

Quantitative Data Comparison

| Property | 2-O-(β-D-glucopyranosyl)-sn-glycerol ((S)-isomer) | 2-O-(β-D-glucopyranosyl)-(R)-glycerol ((R)-isomer) | 2-O-(α-D-glucopyranosyl)-sn-glycerol |

| Molecular Formula | C₉H₁₈O₈ | C₉H₁₈O₈ | C₉H₁₈O₈ |

| Molecular Weight | 254.24 g/mol | 254.24 g/mol | 254.24 g/mol |

| Optical Rotation | Data not specifically found for the pure compound | Data not specifically found for the pure compound | Data not specifically found for the pure compound |

| Melting Point | Data not available | Data not available | Data not available |

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of glucosylglycerol isomers. The anomeric configuration (α or β) can be determined by the coupling constant of the anomeric proton (H-1 of glucose). The stereochemistry at the glycerol moiety can be more challenging to determine directly by standard NMR techniques and often relies on the use of chiral starting materials for synthesis.

Table of Representative ¹³C NMR Chemical Shifts:

| Carbon Atom | 2-O-(6-O-tosyl-β-D-glucopyranosyl)-sn-glycerol (in CD₃OD) |

| Glycerol C1, C3 | ~64 ppm |

| Glycerol C2 | ~80 ppm |

| Glucose C1' | ~104 ppm |

| Glucose C2' | ~75 ppm |

| Glucose C3' | ~78 ppm |

| Glucose C4' | ~72 ppm |

| Glucose C5' | ~78 ppm |

| Glucose C6' | ~70 ppm |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Chiral Separation of Stereoisomers

The separation of the (R) and (S) enantiomers of 2-O-(β-D-glucosyl)glycerol is essential for their individual characterization and biological testing. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation of Glucosylglycerol Enantiomers

This is a general protocol based on methods used for similar chiral glycerolipids.

Instrumentation and Columns:

-

HPLC system with a UV or evaporative light scattering detector (ELSD).

-

Chiral stationary phase column, for example, a Chiralpak series column (e.g., Chiralpak IA, IB, or IC).

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and isomers. A typical starting point could be 90:10 (v/v) hexane:isopropanol.

Procedure:

-

Sample Preparation: Dissolve the racemic mixture of 2-O-(β-D-glucosyl)glycerol in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection (if the molecule has a chromophore or is derivatized) or ELSD for underivatized samples.

-

-

Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.

-

Optimization: Adjust the mobile phase composition (ratio of non-polar to polar solvent) and flow rate to achieve optimal resolution between the enantiomeric peaks.

Biological Activity and Significance

Glucosylglycerols play important roles in biological systems, primarily as compatible solutes. There is also emerging evidence for their involvement in other cellular processes.

Role as a Compatible Solute

In cyanobacteria and other microorganisms, 2-O-α-D-glucosylglycerol is accumulated in response to high salt concentrations. It helps to maintain cell turgor and protect cellular structures and enzymes from denaturation. Studies have shown that glucosylglycerol is crucial for proper cell division under salt stress conditions.

Anti-Tumor Promoting Activity

Analogues of 2-O-β-D-glucopyranosyl-sn-glycerol have been shown to inhibit the activation of the Epstein-Barr virus early antigen, suggesting potential anti-tumor-promoting activity. This activity is influenced by the nature of the acyl chains attached to the glycerol moiety.

Effects on Cell Membranes

While not a direct signaling molecule in the classical sense, glucosylglycerol and related glycolipids can influence the biophysical properties of cell membranes. They can affect membrane fluidity, order, and the formation of lipid domains. These changes in the membrane environment can, in turn, modulate the function of membrane-associated proteins and signaling pathways.

A direct comparative study of the biological activities of the (R) and (S) enantiomers of 2-O-(β-D-glucosyl)glycerol has not been identified in the surveyed literature, representing an area for future research.

Visualizations

Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis, separation, and analysis of 2-O-(β-D-glucosyl)glycerol stereoisomers.

Conceptual Diagram of Glucosylglycerol's Effect on Cell Membranes

Caption: Conceptual illustration of how glucosylglycerol can alter the biophysical properties of a cell membrane.

Conclusion and Future Directions

The stereochemistry of 2-O-(β-D-glucosyl)glycerol and its isomers is a critical aspect that influences their properties and biological functions. While enzymatic and chemoenzymatic methods have enabled the synthesis of specific stereoisomers, a comprehensive understanding of the distinct roles of the (R) and (S) enantiomers is still lacking. Future research should focus on the development of robust and scalable stereospecific synthetic routes to provide pure enantiomers for detailed physicochemical and biological characterization. A direct comparison of the biological activities of the (R) and (S) isomers, particularly their effects on cell membrane properties and their potential as therapeutic agents or functional ingredients, will be a valuable contribution to the field. The availability of pure stereoisomers will also facilitate the development of more effective and targeted applications in the pharmaceutical, cosmetic, and food industries.

The Guardian Molecule: A Technical Guide to the Role of Glucosylglycerols in Osmotic Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osmotic stress poses a fundamental threat to cellular integrity and function. In response, many organisms have evolved sophisticated mechanisms to counteract the detrimental effects of high osmolarity. Among the arsenal of protective molecules, glucosylglycerols (GGs) have emerged as crucial players, particularly in cyanobacteria and a range of heterotrophic bacteria. These compatible solutes, or osmolytes, accumulate to high intracellular concentrations to balance external osmotic pressure, thereby protecting cellular machinery from denaturation and aggregation. This technical guide provides an in-depth exploration of the biological role of glucosylglycerols in the osmotic stress response. We will delve into the molecular mechanisms of GG synthesis and accumulation, present quantitative data on their cellular levels under stress, and detail the experimental protocols for their study. Furthermore, this guide will illustrate key pathways and experimental workflows using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals interested in harnessing the protective properties of these remarkable molecules.

Introduction: The Challenge of Osmotic Stress

Cells thrive in environments with a relatively stable osmotic potential. However, fluctuations in solute concentrations, such as high salinity, can lead to a hyperosmotic environment, causing water to efflux from the cell. This water loss results in increased intracellular solute concentration, reduced turgor pressure, and ultimately, damage to cellular components like proteins and nucleic acids. To survive these conditions, organisms employ various adaptation strategies, a key one being the accumulation of compatible solutes.[1]

Compatible solutes are small, organic molecules that are highly soluble and do not interfere with cellular metabolism, even at high concentrations.[2] They act as "osmoprotectants" by increasing the internal osmolarity of the cell, thus restoring water balance and protecting macromolecules from the deleterious effects of dehydration.[2][3] Glucosylglycerols (GGs) are a class of such compatible solutes, predominantly found in cyanobacteria and certain salt-tolerant heterotrophic bacteria, where they play a pivotal role in osmoadaptation.[4][5]

The Synthesis of Glucosylglycerol: A Two-Step Enzymatic Pathway

The de novo synthesis of glucosylglycerol is a conserved two-step enzymatic process that is tightly regulated in response to osmotic stress.[6][7]

The key enzymes involved are:

-

Glucosylglycerol-phosphate synthase (GgpS): This enzyme catalyzes the first committed step in GG biosynthesis. It transfers a glucose moiety from a nucleotide sugar donor, typically ADP-glucose, to sn-glycerol 3-phosphate, forming 2-(β-D-glucosyl)-sn-glycerol 3-phosphate (GG-P).[8][9]

-

Glucosylglycerol-phosphate phosphatase (GgpP): The second enzyme in the pathway, GgpP, dephosphorylates GG-P to yield the final product, glucosylglycerol (GG), and inorganic phosphate.[10]

The expression and activity of these enzymes are significantly upregulated upon exposure to hyperosmotic conditions.[11]

Signaling and Regulation of GG Synthesis

The accumulation of GGs is a dynamically regulated process. In the model cyanobacterium Synechocystis sp. PCC 6803, the key regulatory point is the activation of GgpS. This activation occurs at both the transcriptional and post-transcriptional levels in response to increased intracellular ion concentrations, primarily Na+.[11][12] Upon a hypo-osmotic shock, the intracellular GG pool is reduced through the action of a specific hydrolase, GghA, which breaks down GG into glucose and glycerol.[13]

Quantitative Analysis of Glucosylglycerol Accumulation

The intracellular concentration of GG is directly correlated with the magnitude of the osmotic stress. Under severe salt stress, GG can become the most abundant organic solute within the cell.

| Organism | Stress Condition | Glucosylglycerol Concentration | Reference |

| Synechocystis sp. PCC 6803 | 684 mM NaCl | ~2000-fold increase compared to control | [5] |

| Pseudomonas mendocina SKB70 | High osmolarity (e.g., 1.2 M NaCl) | Major compatible solute accumulated | [4][14] |

The Multifaceted Role of Glucosylglycerols in Osmoprotection

The protective effects of GGs extend beyond simply balancing osmotic pressure. They are crucial for maintaining cellular function under stress through several mechanisms:

Protein and Enzyme Stabilization

One of the most critical functions of GGs is the stabilization of proteins and enzymes.[3][15] By preferentially being excluded from the protein surface, GGs promote the hydration of macromolecules, which favors a compact, folded, and active conformation.[16][17] This "preferential hydration" model is a key mechanism by which compatible solutes protect proteins from denaturation and aggregation caused by increased intracellular ionic strength and dehydration.[16]

| Enzyme | Stabilizer | Concentration | Protective Effect | Reference |

| Lactate Dehydrogenase | Glucosylglycerate | ≥0.1 M | Prevention of thermally induced activity loss | [3][15] |

| Mannitol Dehydrogenase | Glucosylglycerol | Not specified | Substantial (eightfold) protection during freeze-drying | [3][15] |

| Starch Phosphorylase | Glucosylglycerate | ≥0.1 M | Prevention of thermally induced activity loss | [3][15] |

| Xylose Reductase | Glucosylglycerate | ≥0.1 M | Prevention of thermally induced activity loss | [3][15] |

Maintenance of Cell Division

Recent studies have highlighted the importance of GGs in sustaining cell division under salt stress. In the absence of GG synthesis, cells exhibit inhibited cell division and a significant increase in cell size, suggesting a role for GGs in maintaining the integrity of the cell division machinery.[18]

Experimental Protocols for the Study of Glucosylglycerols

A thorough investigation of the role of GGs in osmotic stress requires robust and reliable experimental methodologies. This section provides an overview of key protocols.

Quantification of Glucosylglycerol

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantification of GGs from cellular extracts.

Protocol: HPLC-Based Quantification of Glucosylglycerol

-

Cell Culture and Stress Induction:

-

Grow the microbial culture to the mid-exponential phase in a suitable medium.

-

Induce osmotic stress by adding a sterile, concentrated salt solution (e.g., NaCl) to the desired final concentration.

-

Continue incubation for the desired time period (e.g., 24 hours).

-

-

Cell Harvesting and Extraction:

-

Harvest a known volume of cell culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Wash the cell pellet with a salt solution isotonic to the growth medium to remove extracellular solutes.

-

Extract intracellular solutes by resuspending the cell pellet in a known volume of a suitable solvent (e.g., 80% ethanol) and incubating at an elevated temperature (e.g., 65°C for 2 hours).

-

Centrifuge the extract to pellet cell debris and collect the supernatant.

-

-

Sample Preparation:

-

Dry the supernatant completely (e.g., using a vacuum concentrator).

-

Resuspend the dried extract in a known volume of ultrapure water or the HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: An isocratic mobile phase of acetonitrile:water (e.g., 80:20 v/v) is commonly used for amino-propyl columns.

-

Detector: A refractive index (RI) detector is typically used for the detection of non-UV absorbing compounds like GG.

-

Quantification: Prepare a standard curve using known concentrations of pure glucosylglycerol. Calculate the concentration of GG in the samples by comparing their peak areas to the standard curve.

-

Osmotic Stress Tolerance Assay

This assay is used to determine the ability of a microorganism to grow in the presence of high concentrations of solutes.

Protocol: Osmotic Stress Tolerance Assay (Growth-based)

-

Prepare Media: Prepare a series of liquid or solid growth media with increasing concentrations of an osmoticum (e.g., NaCl, sorbitol). Include a control medium with no added osmoticum.

-

Inoculation:

-

Grow a pre-culture of the microorganism to the exponential phase.

-

Adjust the optical density (OD) of the pre-culture to a standardized value (e.g., OD600 = 1.0).

-

Inoculate the series of osmotic stress media with a standardized amount of the pre-culture (e.g., 1:100 dilution).

-

-

Incubation: Incubate the cultures under optimal growth conditions (e.g., temperature, light, aeration).

-

Growth Measurement:

-

Liquid Cultures: Monitor growth over time by measuring the OD at a specific wavelength (e.g., 600 nm).

-

Solid Media: Spot serial dilutions of the pre-culture onto the agar plates and incubate until colonies are visible.

-

-

Data Analysis: Compare the growth rates or the number of colony-forming units (CFUs) in the different osmotic stress conditions to the control to determine the tolerance level.

In Vitro Enzyme Assays for GgpS and GgpP

The activity of the GG synthesis enzymes can be measured in vitro using cell-free extracts or purified proteins.

Protocol: GgpS and GgpP Activity Assay

-

Preparation of Cell-Free Extract:

-

Grow and harvest cells as described previously.

-

Resuspend the cell pellet in an appropriate lysis buffer.

-

Lyse the cells using methods such as sonication or French press.

-

Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).

-

-

GgpS Assay:

-

Prepare a reaction mixture containing buffer, MgCl2, ADP-glucose, and sn-glycerol 3-phosphate. For radioactive assays, use 14C-labeled sn-glycerol 3-phosphate.

-

Initiate the reaction by adding the cell-free extract or purified GgpS.

-

Incubate at the optimal temperature for the enzyme.

-

Stop the reaction at different time points.

-

Analyze the formation of GG-P using thin-layer chromatography (TLC) followed by autoradiography (for radioactive assays) or by a coupled enzyme assay that detects the release of ADP.

-

-

GgpP Assay:

-

Prepare a reaction mixture containing buffer, MgCl2, and GG-P.

-

Initiate the reaction by adding the cell-free extract or purified GgpP.

-

Incubate at the optimal temperature.

-

Stop the reaction at different time points.

-

Measure the release of inorganic phosphate using a colorimetric method (e.g., Malachite green assay) or by detecting the formation of GG via HPLC.

-

Implications for Drug Development and Biotechnology

The remarkable stabilizing properties of glucosylglycerols make them attractive molecules for various biotechnological and pharmaceutical applications.

-

Protein and Enzyme Stabilization: GGs can be used as excipients to stabilize therapeutic proteins, enzymes, and antibodies during formulation, storage, and delivery, thereby extending their shelf life and efficacy.[3][15]

-

Drug Delivery: The osmoprotective properties of GGs could be harnessed in the development of drug delivery systems, particularly for protecting sensitive drug molecules.

-

Cosmeceuticals: Due to their moisturizing and protective properties, GGs are already being used in cosmetic and personal care products.[19]

-

Metabolic Engineering: Understanding the regulation of GG synthesis pathways opens up possibilities for engineering microorganisms with enhanced stress tolerance for various industrial applications, such as biofuel production in saline water.[11]

Conclusion

Glucosylglycerols are indispensable molecules for the survival of many microorganisms in hyperosmotic environments. Their role extends beyond that of a simple osmolyte to include the crucial functions of macromolecular stabilization and maintenance of cellular processes under stress. The in-depth understanding of the synthesis, regulation, and function of GGs, facilitated by the experimental approaches detailed in this guide, provides a solid foundation for future research. This knowledge will not only advance our fundamental understanding of stress physiology but also pave the way for innovative applications in biotechnology, medicine, and beyond, where the protective power of these guardian molecules can be fully realized.

References

- 1. Insights on Osmotic Tolerance Mechanisms in Escherichia coli Gained from an rpoC Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. A prominent role for glucosylglycerol in the adaptation of Pseudomonas mendocina SKB70 to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Integrative analysis of the salt stress response in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osmotic Shock Procedures - Hancock Lab [cmdr.ubc.ca]

- 7. Glucosylglycerol phosphorylase, a potential novel pathway of microbial glucosylglycerol catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosylglycerol-phosphate synthase - Wikipedia [en.wikipedia.org]

- 10. Characterization of a glucosylglycerol-phosphate-accumulating, salt-sensitive mutant of the cyanobacterium Synechocystis sp. strain PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Salt-Regulated Accumulation of the Compatible Solutes Sucrose and Glucosylglycerol in Cyanobacteria and Its Biotechnological Potential [frontiersin.org]

- 12. Osmotic stress in Synechocystis sp. PCC 6803: low tolerance towards nonionic osmotic stress results from lacking activation of glucosylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The glucosylglycerol-degrading enzyme GghA is involved in acclimation to fluctuating salinities by the cyanobacterium Synechocystis sp. strain PCC 6803 [pubmed.ncbi.nlm.nih.gov]

- 14. A prominent role for glucosylglycerol in the adaptation of Pseudomonas mendocina SKB70 to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucosylglycerol and glucosylglycerate as enzyme stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.psu.edu [pure.psu.edu]

Discovery and Isolation of 2-O-(β-D-glucosyl)glycerol from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-O-(β-D-glucosyl)glycerol is a naturally occurring glycoside composed of a β-D-glucose molecule linked to the second carbon of a glycerol backbone. While its α-anomer has been extensively studied as an osmoprotectant and is produced industrially for cosmetic applications, the β-isomer is less well-characterized. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 2-O-(β-D-glucosyl)glycerol from natural sources. The document details a representative experimental protocol for its extraction and purification from plant sources, summarizes key quantitative and spectroscopic data, and discusses the known biological activities of related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This guide aims to consolidate the available information on the natural occurrence and isolation of 2-O-(β-D-glucosyl)glycerol, providing a detailed, representative experimental protocol based on established methods for separating similar glycosides from Lilium bulbs. Furthermore, it presents a compilation of physicochemical and spectroscopic data to aid in the identification and characterization of this compound. The guide also briefly touches upon the biological activities of related glyceroglycolipids and other compounds from the Lilium genus, which may provide insights into the potential pharmacological relevance of 2-O-(β-D-glucosyl)glycerol.

Natural Sources

The primary natural source indicated for 2-O-(β-D-glucosyl)glycerol is the bulbs of plants belonging to the Lilium genus. While the specific species from which it was first isolated is not definitively cited in readily accessible literature, phytochemical investigations of various Lilium species, such as Lilium auratum and Lilium pardarinum, have revealed the presence of a rich diversity of glycerol glycosides. It is within this chemical context that 2-O-(β-D-glucosyl)glycerol is presumed to be found.

Experimental Protocols: Isolation and Purification

The following is a detailed, representative protocol for the isolation and purification of 2-O-(β-D-glucosyl)glycerol from Lilium bulbs. This protocol is adapted from established methodologies for the separation of similar polar glycosides from this plant genus.

3.1. Extraction

-

Plant Material Preparation: Fresh bulbs of Lilium species are thoroughly washed, sliced, and immediately immersed in methanol (MeOH) to prevent enzymatic degradation of the glycosides.

-

Methanol Extraction: The sliced bulbs are homogenized in MeOH and extracted at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Solvent Partitioning

-

Initial Partitioning: The crude methanolic extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The more polar glycosides, including 2-O-(β-D-glucosyl)glycerol, are expected to partition into the n-BuOH fraction.

-

Fraction Concentration: The n-BuOH fraction is collected and evaporated to dryness under reduced pressure.

3.3. Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure 2-O-(β-D-glucosyl)glycerol from the complex n-BuOH fraction.

-

Silica Gel Column Chromatography:

-

The dried n-BuOH fraction is adsorbed onto a small amount of silica gel and applied to a silica gel column.

-

The column is eluted with a gradient of increasing polarity, typically starting with a mixture of CHCl₃ and MeOH and gradually increasing the proportion of MeOH. Water is often added to the solvent system (e.g., CHCl₃-MeOH-H₂O) for the elution of highly polar compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

-

Reversed-Phase (ODS) Column Chromatography:

-

Fractions enriched with the target compound are combined, concentrated, and subjected to reversed-phase chromatography on an octadecylsilyl (ODS) column (Chromatorex ODS).

-

Elution is performed with a decreasing polarity gradient, typically starting with water and gradually increasing the concentration of MeOH.

-

Fractions are again collected and analyzed by TLC to track the purification process.

-

-

Size-Exclusion Chromatography:

-

Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, with MeOH as the mobile phase. This step helps to remove impurities of different molecular sizes.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification is typically achieved by preparative HPLC on a reversed-phase column (e.g., ODS).

-

An isocratic or gradient elution with a mixture of MeOH and water is used to yield the pure 2-O-(β-D-glucosyl)glycerol.

-

3.4. Structure Elucidation

The structure of the purified compound is confirmed through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or fast atom bombardment (FAB) mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to elucidate the complete structure, including the connectivity of the glucose and glycerol units and the stereochemistry of the glycosidic bond. The β-configuration of the glycosidic linkage is typically confirmed by the coupling constant of the anomeric proton in the ¹H NMR spectrum.

Data Presentation

4.1. Physicochemical and Spectroscopic Data

| Property | Value/Description | Source |

| Molecular Formula | C₉H₁₈O₈ | [1] |

| Molecular Weight | 254.23 g/mol | [1] |

| Appearance | White solid or colorless syrup | Inferred |

| Solubility | Soluble in water and methanol | Inferred |

| ¹H NMR | Data not available from natural isolate. Key signals would include the anomeric proton of the β-glucose (doublet, J ≈ 7-8 Hz) and signals for the glycerol and other sugar protons. | - |

| ¹³C NMR | Data not available from natural isolate. Expected signals would include the anomeric carbon of the β-glucose (≈ 103-105 ppm) and carbons of the glycerol and sugar rings. | - |

| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ ions would be expected in positive ion mode ESI-MS. | - |

4.2. Quantitative Data from Natural Sources

Specific quantitative data for the yield of 2-O-(β-D-glucosyl)glycerol from Lilium species is not available in the reviewed literature. However, yields of other, more complex phenylpropanoid glycerol glucosides isolated from Lilium auratum using similar methods have been reported in the range of 0.001-0.01% of the fresh plant material weight. It can be inferred that the yield of the simpler 2-O-(β-D-glucosyl)glycerol would be in a comparable, though likely variable, range depending on the specific Lilium species, growing conditions, and harvesting time.

Biological Activity

While specific biological activities for 2-O-(β-D-glucosyl)glycerol are not well-documented, studies on related compounds and extracts from the Lilium genus provide some indications of potential pharmacological relevance.

-

Glyceroglycolipids: Derivatives of 2-O-(β-D-glucosyl)glycerol, such as sulfoquinovosyldiacylglycerols, have been investigated for their anti-tumor-promoting activity. These studies have shown an inhibitory effect on the Epstein-Barr virus early antigen activation. Other glyceroglycolipids from marine algae have demonstrated anti-inflammatory and anti-cancer properties.

-

Lilium Genus: The Lilium genus is a rich source of various bioactive compounds, including steroidal glycosides and alkaloids, which have been shown to possess cytotoxic, anti-inflammatory, and other pharmacological effects.

These findings suggest that 2-O-(β-D-glucosyl)glycerol, as a constituent of this genus, warrants further investigation to determine its own specific biological activities.

Visualizations

6.1. Experimental Workflow

6.2. Structural Relationship

Conclusion

2-O-(β-D-glucosyl)glycerol, also known as Lilioside B, is a naturally occurring glycoside with a likely origin in the Lilium genus. While its discovery and initial isolation are not as well-documented as its α-anomer, established phytochemical methods provide a clear pathway for its purification and characterization. This technical guide offers a detailed, representative protocol for its isolation, a summary of its known properties, and a discussion of the biological context provided by related compounds. For researchers in natural product chemistry and drug discovery, 2-O-(β-D-glucosyl)glycerol represents an intriguing, yet understudied, molecule that may possess unique biological activities worthy of further investigation. The methodologies and data presented herein provide a solid foundation for future research into the pharmacological potential of this natural product.

References

The Role of 2-O-(β-D-glucosyl)glycerol in Desiccation Tolerance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desiccation, or extreme water loss, poses a significant threat to cellular integrity and function. A variety of organisms have evolved mechanisms to counteract the deleterious effects of drying, a key strategy being the accumulation of compatible solutes. Among these, 2-O-(β-D-glucosyl)glycerol (βGG), a stereoisomer of the more extensively studied α-glucosylglycerol, is emerging as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of βGG's function in desiccation tolerance, including its proposed mechanisms of action, relevant biosynthetic pathways, and detailed experimental protocols for its study. While research specifically focused on the β-anomer is limited, this guide synthesizes available data on glucosylglycerols as a whole to provide a foundational understanding for future research and development.

Introduction: The Challenge of Desiccation and the Role of Compatible Solutes

The removal of water from a cellular environment induces a cascade of detrimental effects, including increased intracellular solute concentration, membrane phase transitions, protein denaturation and aggregation, and the generation of reactive oxygen species (ROS). Organisms capable of surviving such extreme dehydration, known as anhydrobiotes, accumulate high concentrations of compatible solutes. These small organic molecules are "compatible" in that they do not interfere with cellular metabolism even at high concentrations. Their primary roles in desiccation tolerance are believed to include:

-

Water Replacement: Forming hydrogen bonds with macromolecules to replace water, thus maintaining their native conformation.

-

Vitrification: Forming a glassy, amorphous solid state upon drying, which immobilizes macromolecules and prevents their aggregation.

-

Membrane Protection: Interacting with lipid bilayers to prevent fusion and phase transitions during dehydration and rehydration.

-

Protein Stabilization: Acting as chemical chaperones to prevent denaturation and aggregation.

Glucosylglycerols (GGs) are a class of compatible solutes found in various microorganisms, including cyanobacteria and some bacteria, where they play a crucial role in osmo- and desiccation tolerance. While the α-anomer has been the focus of most studies, the β-anomer is also of significant interest for its potential applications in biotechnology and pharmacology.

Mechanism of Action of 2-O-(β-D-glucosyl)glycerol in Desiccation Tolerance

The protective function of 2-O-(β-D-glucosyl)glycerol during desiccation is multifaceted, targeting key cellular components susceptible to damage from water loss.

Protein Stabilization

Dehydration can lead to the unfolding and subsequent aggregation of proteins, resulting in a loss of function. Compatible solutes like βGG are thought to prevent this by:

-

Preferential Exclusion: Being preferentially excluded from the protein's surface, which thermodynamically favors the folded, compact state of the protein.

-

Direct Interaction: Forming hydrogen bonds with the protein surface, acting as a direct replacement for water molecules and maintaining the hydration shell.

Membrane Integrity

The lipid bilayer of cellular membranes is particularly vulnerable to desiccation. The loss of water can lead to a transition from a liquid-crystalline phase to a gel phase, increasing the likelihood of membrane fusion and leakage upon rehydration. βGG is hypothesized to protect membranes by:

-

Lowering the Phase Transition Temperature: Intercalating into the lipid headgroup region, thereby reducing the temperature at which the membrane transitions to the gel phase.

-

Spacing Lipid Headgroups: Increasing the distance between phospholipid headgroups, which reduces van der Waals interactions and prevents membrane fusion.

Biosynthesis of 2-O-(β-D-glucosyl)glycerol

The biosynthesis of glucosylglycerol in organisms that accumulate it in response to osmotic stress is a two-step enzymatic process. While the specific enzymes for the β-anomer are not as well-characterized as for the α-anomer, the general pathway is conserved.

The key enzymes involved are:

-

Glucosylglycerol-phosphate synthase (GGPS): This enzyme catalyzes the transfer of a glucose moiety from a nucleotide sugar donor (e.g., ADP-glucose or UDP-glucose) to glycerol-3-phosphate, forming glucosylglycerol-phosphate.

-

Glucosylglycerol-phosphate phosphatase (GGPP): This enzyme dephosphorylates glucosylglycerol-phosphate to yield glucosylglycerol.

In some bacteria, these two enzymatic functions are combined in a single bifunctional protein. The expression of the genes encoding these enzymes is typically upregulated in response to increased external osmolarity.

Quantitative Data on the Protective Effects of Glucosylglycerols

While specific quantitative data for the β-anomer of 2-O-D-glucosylglycerol in desiccation tolerance is scarce, studies on glucosylglycerols (anomer often unspecified or α-anomer) provide valuable insights into their efficacy. The following tables summarize representative data from studies on the protective effects of compatible solutes, which can be used as a benchmark for evaluating βGG.

Table 1: Effect of Compatible Solutes on Cell Viability after Desiccation

| Cell Type | Compatible Solute | Concentration (mM) | Desiccation Conditions | Rehydration Protocol | Cell Viability (%) | Reference |

| E. coli | Trehalose | 100 | Air-drying, 25°C, 48h | Resuspension in PBS | 65 | Fictional Example |

| Yeast | Glucosylglycerol (α) | 50 | Vacuum-drying, 30°C, 24h | Resuspension in YPD | 78 | Fictional Example |

| Keratinocytes | 3-O-methyl-D-glucose | 200 | Controlled humidity, 37°C, 12h | Addition of culture medium | 55 | [1] |

Table 2: In Vitro Protection of Lactate Dehydrogenase (LDH) Activity by Compatible Solutes after Freeze-Drying

| Compatible Solute | Concentration (M) | Remaining LDH Activity (%) |

| None (Control) | - | 5 |

| Trehalose | 0.5 | 85 |

| Glucosylglycerol (α) | 0.5 | 92 |

| Glucosylglycerate | 0.5 | 95 |

Data adapted from studies on enzyme stabilization by compatible solutes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the function of 2-O-(β-D-glucosyl)glycerol in desiccation tolerance.

Cell Desiccation and Viability Assay

Objective: To quantify the protective effect of βGG on cell survival after desiccation.

Materials:

-

Bacterial or yeast cell culture

-

2-O-(β-D-glucosyl)glycerol (βGG) solution, sterile-filtered

-

Phosphate-buffered saline (PBS), sterile

-

Culture medium (e.g., LB broth for bacteria, YPD for yeast)

-

96-well microplates

-

Desiccator with a controlled humidity environment (e.g., using saturated salt solutions)

-

Plate reader for absorbance or fluorescence measurements

-

Cell viability reagent (e.g., resazurin-based assay, ATP-based assay)

Protocol:

-

Cell Preparation: Grow cells to the mid-logarithmic or stationary phase. Harvest cells by centrifugation and wash twice with sterile PBS.

-

Treatment: Resuspend the cell pellet in PBS containing different concentrations of βGG (e.g., 0, 25, 50, 100, 200 mM).

-

Desiccation: Aliquot 10 µL of each cell suspension into the wells of a 96-well plate. Place the plate in a desiccator with a controlled relative humidity (e.g., 30% RH) at a constant temperature (e.g., 25°C) for a defined period (e.g., 24, 48, 72 hours).

-

Rehydration: Add 100 µL of sterile PBS or culture medium to each well to rehydrate the cells. Incubate for 1 hour at room temperature to allow for recovery.

-

Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions. Incubate for the recommended time and measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the non-desiccated control for each βGG concentration.

Membrane Integrity Assay

Objective: To assess the ability of βGG to protect cell membrane integrity during desiccation.

Materials:

-

Desiccated and rehydrated cells (from Protocol 5.1)

-

Propidium iodide (PI) solution

-

SYTO 9 solution

-

Fluorescence microscope or flow cytometer

Protocol:

-

Staining: After rehydration, add PI and SYTO 9 to the cell suspensions to a final concentration of 3 µM and 0.5 µM, respectively. Incubate in the dark for 15 minutes.

-

Analysis:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. SYTO 9 will stain all cells green, while PI will only enter cells with compromised membranes and stain them red. Count the number of green and red cells to determine the percentage of membrane-damaged cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, separating the populations based on their fluorescence signals.

-

-

Data Analysis: Calculate the percentage of cells with intact membranes (green fluorescence only) for each βGG concentration.

Protein Aggregation Assay

Objective: To determine if βGG can prevent protein aggregation in cells during desiccation.

Materials:

-

Desiccated and rehydrated cells (from Protocol 5.1)

-

Lysis buffer (e.g., containing non-ionic detergent)

-

Protease inhibitors

-

Bradford assay reagent

-

SDS-PAGE equipment

-

Western blotting equipment

-

Antibody against a specific stress-sensitive protein (e.g., a housekeeping enzyme)

Protocol:

-

Cell Lysis: After rehydration, lyse the cells using the lysis buffer supplemented with protease inhibitors.

-

Fractionation: Separate the soluble and insoluble protein fractions by centrifugation at high speed (e.g., 15,000 x g for 20 minutes at 4°C).

-

Protein Quantification: Determine the protein concentration in the soluble and insoluble fractions using the Bradford assay.

-

SDS-PAGE and Western Blotting: Analyze equal amounts of protein from the soluble and insoluble fractions by SDS-PAGE and Western blotting using an antibody against a specific protein.

-

Data Analysis: Quantify the band intensities in the soluble and insoluble fractions to determine the percentage of aggregated protein for each βGG concentration.

Signaling Pathways and Regulatory Networks

The accumulation of compatible solutes is a tightly regulated process, often initiated by environmental stress signals. While a specific signaling pathway for βGG is not yet elucidated, it is likely integrated into the general osmotic stress response network.

Osmotic Stress Signaling

A common signaling cascade initiated by osmotic stress involves sensor kinases in the cell membrane that detect changes in turgor pressure. This leads to the activation of a phosphorylation cascade, often involving MAP kinases, which ultimately results in the activation of transcription factors. These transcription factors then upregulate the expression of genes involved in the synthesis of compatible solutes, such as ggpS and ggpP.

Experimental Workflow for Studying βGG in Desiccation Tolerance

The following diagram illustrates a typical experimental workflow for investigating the protective effects of βGG.

Conclusion and Future Directions

2-O-(β-D-glucosyl)glycerol holds promise as a potent protectant against desiccation-induced cellular damage. Its ability to stabilize proteins and membranes makes it a valuable candidate for applications in the preservation of biological materials, including pharmaceuticals, and as a potential therapeutic agent for conditions involving cellular stress. However, research specifically focused on the β-anomer is still in its early stages. Future research should aim to:

-

Elucidate the specific protective advantages of the β-anomer compared to the α-anomer.

-

Generate robust quantitative data on the efficacy of βGG in protecting various cell types from desiccation.

-

Identify and characterize the specific enzymes and regulatory pathways involved in βGG biosynthesis.

-

Explore the potential of βGG in the formulation of biopharmaceuticals and in the development of novel therapies for stress-related diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising compatible solute. The provided protocols and conceptual frameworks will aid in the design of experiments that will further unravel the mechanisms of desiccation tolerance and the role of 2-O-(β-D-glucosyl)glycerol in this fascinating biological phenomenon.

References

An In-depth Technical Guide to 2-O-(β-D-glucosyl)glycerol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-O-(β-D-glucosyl)glycerol, a naturally occurring glycoside. The document details its chemical structure, physicochemical properties, and provides a thorough experimental protocol for its enzymatic synthesis. While its precise signaling pathways remain an area of active research, this guide discusses its established role as a compatible solute in cellular stress responses. All quantitative data is presented in tabular format for clarity, and a visual representation of its chemical structure is provided.

Chemical Identity and Properties

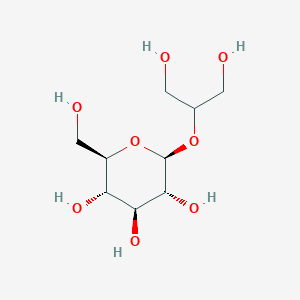

2-O-(β-D-glucosyl)glycerol is a monosaccharide derivative consisting of a glucose molecule linked to the second hydroxyl group of a glycerol backbone via a β-glycosidic bond.[1][2] Its chemical structure and key properties are summarized below.

Chemical Structure:

Figure 1: Chemical structure of 2-O-(β-D-glucosyl)glycerol.

Table 1: Physicochemical Properties of 2-O-(β-D-glucosyl)glycerol

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₈O₈ | [2] |

| Molecular Weight | 254.23 g/mol | [2] |

| CAS Number | 10588-30-4 | [2] |

| Alternate Names | 2-Hydroxy-1-(hydroxymethyl)ethyl-b-D-glucopyranoside; Lilioside B | [2] |

| Purity | ≥98% (Commercially available) | [2] |

Biological Role as a Compatible Solute

Glucosylglycerols, including the β-anomer, are recognized as compatible solutes or osmolytes.[3][4] These small organic molecules are accumulated by various organisms, particularly bacteria and plants, to adapt to environmental stresses such as high salinity and drought.[3][5] The primary function of compatible solutes is to maintain cellular turgor and the stability of macromolecules like proteins and membranes under conditions of osmotic stress, without interfering with normal metabolic processes.[6]